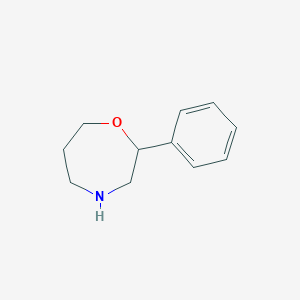

2-Phenyl-1,4-oxazepane

Description

Overview of 1,4-Oxazepane (B1358080) Scaffolds in Chemical Research

The 1,4-oxazepane scaffold, a seven-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 4, is a prominent heterocyclic system. Current time information in New York, NY, US.rsc.org This structural motif is present in both synthetic compounds and some natural products. Current time information in New York, NY, US.uni.lu The development of synthetic routes to access 1,4-oxazepanes has been an active area of research, with various strategies being developed from different starting materials. Current time information in New York, NY, US.mdpi.com These methods often involve multistep sequences to construct the seven-membered ring. For instance, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine. Current time information in New York, NY, US.researchgate.net Other approaches include the use of N-propargylamines as versatile building blocks. mdpi.com The investigation of 1,4-oxazepane derivatives has been spurred by their potential applications in various fields of chemistry. Current time information in New York, NY, US.

Rationale for Academic Investigation of 2-Phenyl-1,4-Oxazepane Architectures

While detailed experimental studies on this compound itself are not extensively reported in publicly accessible literature, its chemical identity is established.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 933734-57-7 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | C1CNCC(OC1)C2=CC=CC=C2 |

| InChI Key | IZUBNDQLSFWKRL-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical supplier databases. uni.luresearchgate.netnih.govnih.gov

Predicted data provides some insight into its potential analytical characteristics. For instance, predicted mass spectrometry data suggests the behavior of the protonated molecule ([M+H]⁺) in a mass spectrometer.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 178.12265 | 135.8 |

| [M+Na]⁺ | 200.10459 | 138.6 |

| [M-H]⁻ | 176.10809 | 140.3 |

| [M+NH₄]⁺ | 195.14919 | 150.7 |

| [M+K]⁺ | 216.07853 | 140.8 |

This data is predicted by computational models and has not been experimentally verified in the cited literature. Data sourced from PubChem. uni.lu

The study of this compound and its derivatives contributes to the broader understanding of structure-property relationships within the 1,4-oxazepane class of compounds. The phenyl substituent can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for various chemical and biological screenings. The investigation into the synthesis and characterization of such molecules is fundamental to advancing the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUBNDQLSFWKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-57-7 | |

| Record name | 2-phenyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenyl 1,4 Oxazepane Ring Systems

Strategies for Constructing the 1,4-Oxazepane (B1358080) Core

Ring Expansion Reactions for Seven--Membered Heterocycles

The synthesis of seven-membered rings, such as the 1,4-oxazepane system, is a significant challenge in organic chemistry due to unfavorable entropy in cyclization processes. researchgate.net Ring expansion reactions provide an effective pathway to overcome these hurdles, allowing for the construction of these complex scaffolds from more readily available smaller rings. researchgate.netnumberanalytics.com

Hydride Transfer Initiated Pyrrolidine (B122466) Ring Expansion to Oxindole (B195798) Fused 1,3-Oxazepanes

A notable and efficient method for creating seven-membered oxazepane rings involves a B(C₆F₅)₃ catalyzed protocol that transforms pyrrolidine-substituted aryl alkynones into oxindole fused 1,3-oxazepanes. rsc.orgrsc.org This cascade reaction is initiated by a hydride transfer and involves a subsequent ring expansion of the pyrrolidine ring. rsc.org

The process is distinguished by its transition metal-free conditions and operational simplicity. rsc.org Mechanistic studies have shown that water plays a critical role as a nucleophile in the reaction sequence. rsc.org The reaction demonstrates good tolerance for various functional groups, affording the desired oxindole fused 1,3-oxazepane derivatives in moderate to high yields. rsc.org This methodology represents a step-economical approach to assemble these complex polycyclic amines from pyrrolidine derivatives in a single step. nih.govresearchgate.net

Table 1: Substrate Scope for the Synthesis of Oxindole Fused 1,3-Oxazepanes

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Ph | 3a | 85 |

| 2 | H | 4-MeC₆H₄ | 3b | 82 |

| 3 | H | 4-MeOC₆H₄ | 3c | 75 |

| 4 | H | 4-FC₆H₄ | 3d | 88 |

| 5 | H | 4-ClC₆H₄ | 3e | 90 |

| 6 | H | 4-BrC₆H₄ | 3f | 92 |

| 7 | H | 2-Thienyl | 3g | 78 |

| 8 | Me | Ph | 3h | 76 |

| 9 | Cl | Ph | 3i | 89 |

This table presents a selection of substrates and their corresponding yields in the synthesis of oxindole fused 1,3-oxazepanes, adapted from published research findings. rsc.org

Analogous Ring Expansion Strategies in Related Heterocyclic Systems

The principle of ring expansion is a versatile tool in heterocyclic chemistry. numberanalytics.combarnesandnoble.com Analogous strategies are employed to synthesize various seven-membered systems. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also a significant amount of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org This transformation is explained by neighboring group participation, which leads to the formation of an ambident aziridinium (B1262131) cation intermediate that subsequently undergoes ring expansion. rsc.org

Other related strategies include Brønsted acid-catalyzed cationic cyclizations of enynes, which can produce dibenzofused seven-membered carbocycles. acs.org Ring expansions of smaller heterocycles like thiiranes and thietanes are also common, proceeding through mechanisms such as insertion, as well as nucleophilic and electrophilic ring openings followed by cyclization. researchgate.net The synthesis of functionalized tetrahydro-1,3-diazepin-2-ones has been achieved through the ring expansion of tetrahydropyrimidines, showcasing the broad applicability of this approach. nih.gov

Functionalization and Derivatization Strategies

Once the core oxazepane ring is formed, further functionalization is often necessary to explore structure-activity relationships for various applications.

Introduction of the 2-Phenyl Moiety and its Derivatives

The 2-phenyl group is a key feature of the target compound. A relevant synthetic strategy for introducing such a moiety is demonstrated in the synthesis of benzo-1,4-oxazepine derivatives. A tandem reaction involving C-N coupling and C-H carbonylation has been developed to produce these scaffolds. nih.gov In this process, various phenylamines react with vinyl halides, such as (1-chloro-vinyl)-benzene, in the presence of a copper catalyst. nih.gov This method allows for the direct incorporation of the phenyl group at the 2-position of the resulting oxazepine ring system. The reaction is versatile, and various substituted phenyl groups can be introduced by using appropriately substituted vinyl halides or anilines. nih.gov

Table 2: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e] rsc.orgnih.govoxazepin-5-one Derivatives

| Entry | Phenylamine (Substituent) | Vinyl Halide (Substituent) | Product | Yield (%) |

| 1 | H | Phenyl | 3a | 81 |

| 2 | 4-Me | Phenyl | 3b | 76 |

| 3 | 4-OMe | Phenyl | 3c | 72 |

| 4 | 4-F | Phenyl | 3d | 79 |

| 5 | 4-Cl | Phenyl | 3e | 85 |

| 6 | 4-Cl | p-Tolyl | 3f | 83 |

| 7 | 4-Me | 4-Chlorophenyl | 3k | 75 |

This table illustrates the synthesis of various benzo-1,4-oxazepin-5-one derivatives with different substitutions on the phenyl rings, based on reported synthetic protocols. nih.govresearchgate.net

Sequential Functionalization of Amine Centers in Oxazepane Scaffolds

The nitrogen atom within the 1,4-oxazepane ring provides a convenient handle for further derivatization. This is exemplified in the synthesis of a series of 2,4-disubstituted 1,4-oxazepanes designed as selective dopamine (B1211576) D₄ receptor ligands. nih.gov The synthesis allows for systematic modification at the amine center (N-4 position), often involving the introduction of groups like a p-chlorobenzyl group, which is crucial for biological activity. nih.gov

The synthesis of 4-benzyl-6-phenoxy-1,4-oxazepanes from 4-benzyl-3-chloromethylmorpholine also highlights the functionalization at the amine center, where a benzyl (B1604629) group is present on the nitrogen atom of the oxazepane scaffold. rsc.org These examples demonstrate that the amine center is readily accessible for sequential functionalization, enabling the creation of a diverse library of compounds for further study.

Reaction Mechanisms and Kinetic Studies in 2 Phenyl 1,4 Oxazepane Synthesis

Mechanistic Pathways of Key Cyclization Reactions

The construction of the 1,4-oxazepane (B1358080) core is typically achieved through cyclization reactions. These reactions can proceed through several mechanistic pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.

Nucleophilic Additions and Intramolecular Cyclizations

A fundamental strategy for forming the 1,4-oxazepane ring involves an intramolecular nucleophilic attack. In this process, a nucleophilic atom (typically nitrogen or oxygen) within a linear precursor attacks an electrophilic carbon to form the seven-membered ring.

Catalytic Effects in Ring Closure Formations

Catalysts play a crucial role in facilitating the ring closure reactions that form oxazepine structures, often by enhancing the electrophilicity of a reaction center or by orchestrating a tandem reaction sequence. For the synthesis of related benzo-1,4-oxazepine derivatives, a tandem transformation involving C-N coupling followed by C-H carbonylation has been developed using a copper catalyst. nih.gov

A plausible mechanism for this copper-catalyzed reaction is proposed to initiate with the formation of a Cu(I) active species. This species undergoes oxidative addition with a halide to form a Cu(III) complex. Subsequent reaction with an amine, such as a substituted aniline, generates a key intermediate that ultimately leads to the cyclized product. nih.gov The choice of catalyst and ligands is critical for the reaction's success.

Interactive Table: Optimization of Copper-Catalyzed Benzo-1,4-oxazepine Synthesis nih.gov Note: This data is for the synthesis of related benzo-1,4-oxazepine derivatives, illustrating catalytic effects.

| Entry | Cu Salt (10 mol%) | Ligand (10 mol%) | Base (2 eq.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | L1 | Cs2CO3 | 100 | 85 |

| 2 | CuBr | L1 | Cs2CO3 | 100 | 73 |

| 3 | CuCl | L1 | Cs2CO3 | 100 | 65 |

| 4 | Cu(OAc)2 | L1 | Cs2CO3 | 100 | 45 |

| 5 | CuI | L1 | K2CO3 | 100 | 76 |

| 6 | CuI | L1 | Na2CO3 | 100 | 68 |

| 7 | CuI | L1 | Cs2CO3 | 90 | 71 |

| 8 | CuI | L1 | Cs2CO3 | 110 | 82 |

*L1 = 2-(2-dimethylamino-vinyl)-1H-inden-1-ol

Elucidation of Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like oxazepanes by combining three or more starting materials in a single step. nih.gov Several MCRs can be adapted to produce heterocyclic scaffolds. beilstein-journals.org For instance, novel one-pot MCRs utilizing 2-aminophenols, Meldrum's acid, and isocyanides have been developed to synthesize tetrahydrobenzo[b] nih.govchemicalpapers.comoxazepine derivatives in good to excellent yields at room temperature. nih.gov

Another example involves the use of consecutive Betti/Bargellini multicomponent reactions to construct naphtho[1,2-f] nih.govchemicalpapers.comoxazepine structures. chemicalpapers.com This strategy first uses the Betti reaction to prepare aminobenzylnaphthols from 2-naphthol, an aromatic aldehyde, and an amine. chemicalpapers.com These products then undergo a Bargellini reaction with chloroform (B151607) and a ketone in the presence of a base to yield the final oxazepine derivative. chemicalpapers.com The Ugi and Passerini reactions are other prominent MCRs that are instrumental in generating diverse heterocyclic scaffolds, including those related to oxazepines. beilstein-journals.org

Regioselectivity and Stereoselectivity in Ring Formation

Achieving control over the precise spatial arrangement of atoms (stereoselectivity) and the specific position of bond formation (regioselectivity) is a central challenge in the synthesis of substituted 1,4-oxazepanes.

Influence of Starting Material Substitution on Product Distribution

The nature and position of substituents on the starting materials profoundly impact the course of the cyclization reaction. nih.gov In the haloetherification route to 1,4-oxazepanes, the substitution pattern on the unsaturated alcohol precursor is critical. Mechanistic studies have confirmed that the asymmetry of the chiral bromonium intermediate plays a key role in determining the regioselectivity of the haloetherification. nih.gov

Similarly, in the synthesis of benzo-1,4-oxazepine-5-ones, the electronic properties of substituents on the phenylamine starting material influence the reaction yield. nih.gov Both electron-donating and electron-withdrawing groups on the phenylamine are generally well-tolerated, reacting smoothly to form the desired products in moderate to good yields. nih.gov However, the specific yields can vary, as shown in the table below.

Interactive Table: Effect of Phenylamine Substitution on Benzo-1,4-oxazepin-5-one Yield nih.gov Note: This data illustrates the influence of substituents in a related synthetic protocol.

| Entry | Substituent on Phenylamine (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Me | 3ba | 82 |

| 2 | 4-OMe | 3ca | 79 |

| 3 | 4-F | 3da | 75 |

| 4 | 4-Cl | 3ea | 73 |

| 5 | 4-Br | 3fa | 71 |

| 6 | 3-Me | 3ga | 78 |

| 7 | 2-Me | 3ha | 76 |

Control over Diastereomeric Outcomes

When multiple stereocenters are formed during the synthesis of 1,4-oxazepanes, controlling the relative configuration of these centers (diastereoselectivity) is essential. In the synthesis of chiral polysubstituted oxazepanes via haloetherification, the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov Computational studies suggest that the bromonium intermediate is formed without a transition state, meaning the pre-existing conformational preferences of the linear precursor dictate the diastereomeric outcome of the cyclization. nih.gov This method has been applied to a range of substrates to prepare tetra- and pentasubstituted oxazepanes with moderate to excellent stereoselectivities. nih.gov The ability to direct the formation of a specific diastereomer is crucial, as different diastereomers can have vastly different biological activities. The use of N-propargylamines as versatile building blocks has also emerged as a significant strategy in recent years for synthesizing 1,4-oxazepane cores, with mechanistic aspects being a key focus of these developments. rsc.orgresearchgate.net

Reactivity of the 2-Phenyl-1,4-Oxazepane Nucleus

The reactivity of the this compound nucleus is governed by the interplay of the phenyl substituent and the inherent properties of the seven-membered heterocyclic ring.

Stability and Transformation Reactions of the Seven-Membered Ring

The seven-membered 1,4-oxazepane ring possesses a degree of conformational flexibility. However, like other medium-sized rings, it can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases, or upon thermolysis. The stability of the ring is influenced by the nature and position of substituents. The presence of the phenyl group at the 2-position is expected to influence the electron density and steric environment around the adjacent oxygen and nitrogen atoms, thereby affecting the ring's stability and reactivity.

Transformation reactions of the 1,4-oxazepane nucleus could involve reactions at the nitrogen atom, such as N-alkylation or N-acylation, which are common for secondary amines. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center.

Investigations into Rearrangement Processes

Rearrangement processes in seven-membered heterocyclic systems can be complex and are often driven by the desire to attain a more stable ring system, typically a five- or six-membered ring. While specific studies on the rearrangement of this compound are not documented, analogies can be drawn from related heterocyclic systems. For instance, ring contractions of azepine derivatives are known to occur under various conditions. researchgate.net

Stereochemistry and Chiral Synthesis of 2 Phenyl 1,4 Oxazepane Derivatives

Enantioselective Synthesis Strategies

The synthesis of enantioenriched 2-phenyl-1,4-oxazepane derivatives relies on strategies that can effectively control the formation of new stereocenters. These approaches can be broadly categorized by their method of introducing chirality, whether from the starting material or through stereoselective reactions.

A robust strategy for synthesizing chiral 1,4-oxazepane (B1358080) derivatives involves the use of a chiral pool starting material, where the stereochemistry of the final product is directed by a stereocenter present in the initial reactant. One such method utilizes polymer-supported homoserine to prepare 1,4-oxazepane-5-carboxylic acids bearing two stereocenters.

In this solid-phase synthesis approach, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin. nih.govscispace.com This polymer-supported homoserine is then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones to produce N-phenacyl nitrobenzenesulfonamides. nih.govscispace.comrsc.org The crucial ring-forming step occurs during cleavage from the polymer support. Treatment with a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) facilitates the reductive cleavage and subsequent intramolecular cyclization to yield the desired this compound derivatives. nih.govscispace.comresearchgate.net The configuration of the C5 stereocenter is predetermined by the chirality of the starting homoserine. nih.gov

While the use of chiral starting materials effectively sets the configuration of one stereocenter, controlling the stereochemistry of a second newly formed center during ring closure presents a significant challenge. In the synthesis starting from polymer-supported homoserine, the formation of the C2 stereocenter during the cleavage and cyclization step was found to be largely non-stereoselective. mq.edu.au

Selenocyclofunctionalization is a powerful method for the synthesis of various nitrogen- and oxygen-containing heterocycles. This strategy typically involves the reaction of an unsaturated substrate containing a nucleophile with an electrophilic selenium reagent, leading to a tandem addition-cyclization cascade. While this approach has been successfully applied to the synthesis of related heterocyclic systems like morpholines and piperazines, its specific application for the direct enantioselective synthesis of 2-phenyl-1,4-oxazepanes is not extensively documented in readily available literature. The development of such a method would represent a novel and potentially valuable route to these chiral compounds.

Analysis of Diastereomeric Mixtures and Separation Techniques

The synthesis of this compound derivatives often yields mixtures of diastereomers that require robust analytical and separation techniques for their isolation and characterization. nih.govscispace.com The structural similarity of diastereomers can make their separation particularly challenging.

In the case of the 1,4-oxazepane-5-carboxylic acid derivatives synthesized from homoserine, the initial diastereomeric mixture proved to be inseparable by standard chromatographic methods. nih.govresearchgate.net A key strategic modification was employed to facilitate separation: the catalytic hydrogenation of a nitrobenzenesulfonyl group on the nitrogen atom. nih.govscispace.com Using palladium on carbon (Pd/C), the nitro group was reduced to an aniline, which altered the polarity and conformational properties of the diastereomers, thereby improving their separability. nih.govscispace.com

Following this chemical modification, the major diastereomer was successfully isolated using semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC). scispace.com

The comprehensive structural analysis and confirmation of the isolated diastereomers were performed using a suite of advanced NMR techniques. nih.govmq.edu.au These included:

¹H NMR

¹³C{¹H} NMR

¹H–¹H COSY (Correlation Spectroscopy)

¹H–¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

¹H–¹³C HMQC (Heteronuclear Multiple Quantum Coherence)

¹H–¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This detailed NMR investigation allowed for the complete assignment of all proton and carbon signals and unequivocally established the constitution and relative configuration of the separated isomers. nih.govscispace.com

| Step | Technique/Method | Purpose | Outcome |

|---|---|---|---|

| Chemical Modification | Catalytic Hydrogenation (Pd/C) | To improve the separability of diastereomers. nih.govscispace.com | Conversion of a nitro group to an aniline, altering molecular properties. nih.gov |

| Separation | Semipreparative RP-HPLC | To isolate the major diastereomer from the mixture. scispace.com | Successful isolation of the major isomer in sufficient purity for analysis. scispace.com |

| Structural Analysis | 1D and 2D NMR Spectroscopy | To determine the constitution and relative configuration of the isolated isomer. nih.govmq.edu.au | Full characterization and confirmation of the molecular structure. scispace.com |

Conformational Analysis of the 1,4-Oxazepane Ring System

The seven-membered 1,4-oxazepane ring is inherently flexible and can adopt multiple conformations. Understanding the preferred conformation is crucial as it dictates the spatial orientation of substituents and influences the molecule's biological activity.

For the this compound-5-carboxylic acid derivatives, detailed NMR studies were conducted to elucidate the ring's conformation in solution. nih.gov Despite the flexibility that can lead to multiple conformational states, the analysis of vicinal ¹H–¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations provided clear insight. nih.govscispace.com The data indicated that the 1,4-oxazepane scaffold predominantly exists in the most energetically favorable chair conformation. nih.govscispace.com

The NOESY spectrum was particularly informative, revealing key correlations between protons on the oxazepane ring and those on the adjacent phenyl and aminobenzenesulfonyl moieties. nih.govscispace.com These through-space correlations were instrumental in confirming not only the constitution but also the relative configuration and the preferred chair-like arrangement of the seven-membered ring. nih.gov

| Analytical Method | Key Data Analyzed | Finding |

|---|---|---|

| ¹H NMR Spectroscopy | Vicinal ¹H–¹H coupling constants. nih.govscispace.com | Provided information about the dihedral angles between adjacent protons, consistent with a specific ring pucker. nih.gov |

| ¹H–¹H NOESY | Through-space correlations between protons. nih.govscispace.com | Confirmed the relative configuration and spatial proximity of substituents, supporting the proposed conformation. nih.gov |

| Predominant Conformation | Chair Conformation nih.govscispace.com |

Computational and Theoretical Investigations of 2 Phenyl 1,4 Oxazepane

Quantum Chemical Calculations for Structural Elucidation

There are currently no specific studies in the public domain that apply electronic structure theories such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MBPT), or Coupled Cluster (CC) methods to elucidate the structure of 2-Phenyl-1,4-oxazepane. Such calculations would be invaluable for understanding the molecule's fundamental electronic properties.

Similarly, detailed analyses of the molecular geometry and conformational preferences of this compound are absent from the current body of scientific literature. Conformational analysis is particularly crucial for seven-membered rings like the 1,4-oxazepane (B1358080) system, which can adopt multiple low-energy conformations that influence their biological activity and reactivity.

Theoretical Characterization of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational chemistry offers powerful tools to model these characteristics.

Molecular Electrostatic Potential (MEP) is a crucial descriptor used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de An MEP map illustrates the electrostatic potential on a molecule's electron density surface, providing a guide for assessing reactivity towards charged species. uni-muenchen.de

In an MEP map, different colors represent varying electrostatic potential values. Typically, regions of negative potential, which are prone to electrophilic attack, are colored red or yellow. researchgate.net These areas correspond to high electron density, often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net Conversely, blue-colored regions indicate positive potential, signifying electron-deficient areas susceptible to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential regions. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen and nitrogen atoms of the oxazepane ring, identifying them as primary sites for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net The analysis of MEP maps is a standard component of computational studies on heterocyclic systems, including those with oxazepine cores, to understand sites for intermolecular interactions. uni-muenchen.deresearchgate.net

Quantum chemical calculations provide several global reactivity descriptors that are vital for characterizing the electronic structure and chemical reactivity of a molecule. mdpi.com These parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. researchgate.net

Ionization Potential (I): Approximated as the negative of the HOMO energy (-E_HOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-E_LUMO), it indicates the energy released when a molecule accepts an electron.

Global Hardness (η): Calculated as (I - A) / 2, hardness measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying higher stability and lower reactivity. mdpi.com

Global Softness (S): The reciprocal of hardness (1 / η), softness indicates the molecule's capacity to accept electrons. A "soft" molecule is more polarizable and reactive. mdpi.com

Electronegativity (χ): Calculated as (I + A) / 2, this parameter measures the ability of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): Calculated as (χ^2) / (2η), this index quantifies the electrophilic nature of a molecule. mdpi.com A higher electrophilicity index points to a greater capacity to act as an electrophile. mdpi.com

These descriptors, calculated for various heterocyclic compounds, provide a comprehensive understanding of their chemical behavior. mdpi.com For this compound, these parameters would quantify its stability and reactive tendencies.

Table 1: Illustrative Quantum Chemical Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. Higher hardness correlates with lower reactivity. mdpi.com |

| Global Softness (S) | 1 / η | Reciprocal of hardness; measures the ease of charge transfer. Higher softness implies higher reactivity. mdpi.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Describes the ability of a molecule to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. mdpi.com |

Computational Tools and Methodologies Employed

A variety of computational methods are available to investigate the properties of molecules like this compound.

Molecular orbital (MO) methods are foundational in computational chemistry for studying molecular structures and reaction mechanisms.

Semi-empirical Methods (AM1): The Austin Model 1 (AM1) is a semi-empirical method that uses parameters derived from experimental data to simplify calculations. It is computationally less expensive than ab initio methods, making it suitable for larger molecules. The AM1 method has been successfully used to study the geometries and charge distributions of molecules for MEP map calculations. nih.gov It has also been applied to investigate reaction pathways, such as the formation of the 1,4-oxazepine (B8637140) ring in naphthyridine derivatives, by calculating the energies of molecules and transition states. nih.gov

Ab initio Gaussian Methods: Ab initio methods calculate solutions to the Schrödinger equation without empirical parameters, providing highly accurate results. Software packages like Gaussian are commonly used for these calculations. nih.gov These methods have been employed to study the conformational behavior and vibrational spectra of various heterocyclic compounds, including benzimidazole (B57391) derivatives. researchgate.net For the 1,4-oxazepine ring system, ab initio calculations have been used to predict reaction products by analyzing the energies of different transition states, sometimes correcting or clarifying experimental findings. nih.gov

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its balance of accuracy and computational efficiency. mdpi.com DFT is used to investigate geometric and electronic properties, vibrational frequencies, and other molecular characteristics. mdpi.com

The B3LYP functional is a widely used hybrid functional in DFT calculations for organic molecules. researchgate.net DFT, often paired with basis sets like 6-311G** or 6-31G(d,p), is employed for geometry optimization, which is the process of finding the most stable conformation of a molecule. mdpi.comsciforum.net Numerous studies on heterocyclic systems, such as benzimidazole-fused 1,4-oxazepines and 2-phenylbenzofuran (B156813) derivatives, have utilized DFT to calculate structural parameters, MEP maps, and quantum chemical descriptors. researchgate.netphyschemres.org The results from DFT calculations often show good agreement with experimental data. physchemres.org

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes and dynamic behavior of a molecular system. nih.gov

While specific MD simulations for this compound are not found in the search results, this methodology is highly applicable for studying its non-biological properties. For instance, MD simulations can be used to explore the conformational landscape of the flexible seven-membered oxazepane ring. Such simulations can reveal the different chair, boat, and twist conformations the ring can adopt and the energetic barriers between them. This provides insight into the molecule's flexibility and the spatial arrangement of its constituent groups, such as the phenyl ring. nih.gov The general procedure involves energy minimization of the structure followed by simulation in a suitable ensemble (e.g., NVT or NPT) for a specific duration to observe the system's evolution. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,8-Naphthyridine derivatives |

| Benzimidazole fused-1,4-oxazepines |

| Imidazole |

| 2-Phenylbenzofuran |

| N,N'-(Alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s |

Spectroscopic Characterization Methodologies for 2 Phenyl 1,4 Oxazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-phenyl-1,4-oxazepane derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton NMR (¹H-NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in determining the number, connectivity, and chemical environment of protons within a molecule. In the context of this compound derivatives, ¹H-NMR spectra reveal characteristic signals that can be assigned to specific protons in the structure.

The chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, aromatic protons on the phenyl group typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. rsc.org The exact chemical shift and multiplicity of these signals can provide information about the substitution pattern on the phenyl ring.

The protons on the oxazepane ring exhibit signals at higher field compared to the aromatic protons. The proton at the C2 position, being adjacent to both the phenyl group and the oxygen atom, typically appears as a multiplet in the range of 5.0 to 5.6 ppm. mdpi.comresearchgate.net The protons of the methylene (B1212753) groups within the oxazepane ring resonate at even higher fields, generally between 3.0 and 4.5 ppm. mdpi.com The coupling patterns observed between adjacent protons, known as spin-spin coupling, provide valuable information about the connectivity of the atoms in the molecule.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H | 7.0 - 8.0 | Multiplet |

| C2-H | 5.0 - 5.6 | Multiplet |

| Oxazepane CH₂ | 3.0 - 4.5 | Multiplet |

| NH | Variable, often broad | Singlet |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for the determination of the number of different carbon environments.

In this compound derivatives, the carbon atoms of the phenyl group typically resonate in the downfield region of the spectrum, between 120 and 140 ppm. rsc.orgmdpi.com The C2 carbon, attached to both the phenyl group and the oxygen atom, is also found in this region. The carbons of the oxazepane ring appear at higher field, with the carbons adjacent to the oxygen and nitrogen atoms showing characteristic downfield shifts compared to the other methylene carbons in the ring. mdpi.com

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound Derivatives

| Carbon | Typical Chemical Shift (δ, ppm) |

| Phenyl C | 120 - 140 |

| C2 | ~77 |

| Oxazepane CH₂ | 40 - 70 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to identify adjacent protons and trace out the spin systems within the molecule, confirming the connectivity of the oxazepane ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the relative stereochemistry of substituents on the oxazepane ring by observing through-space interactions between protons. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduprinceton.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This technique is invaluable for establishing long-range connectivity and piecing together the entire molecular structure, including the connection of the phenyl group to the oxazepane ring. researchgate.net

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and detailed structural elucidation of this compound derivatives can be achieved. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

In the FT-IR spectrum of a this compound derivative, several key absorption bands can be identified:

N-H Stretch : A characteristic absorption for the secondary amine in the oxazepane ring is typically observed in the region of 3200-3500 cm⁻¹. researchgate.net

C-H Stretch : Aromatic C-H stretching vibrations from the phenyl group appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the oxazepane ring are found below 3000 cm⁻¹. esisresearch.orglibretexts.org

C-O Stretch : The C-O ether linkage in the oxazepane ring gives rise to a strong absorption band in the region of 1050-1250 cm⁻¹. esisresearch.org

C=C Stretch : Aromatic C=C stretching vibrations of the phenyl ring are observed in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ether (C-O) | Stretch | 1050 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: Wavenumbers are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. rsc.org

In addition to the molecular ion peak, mass spectrometry also produces a fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments. The fragmentation pattern is often unique to a particular compound and can provide valuable structural information. For example, the fragmentation of this compound derivatives may involve cleavage of the oxazepane ring or loss of the phenyl group. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an essential analytical technique for the definitive determination of the three-dimensional structure of crystalline solids at the atomic and molecular level. For derivatives of this compound, this method provides unparalleled insight into their solid-state conformation, including precise bond lengths, bond angles, and torsional angles. Crucially, for chiral derivatives, X-ray crystallography is the most reliable method for determining the absolute stereochemistry of stereogenic centers, a critical aspect for their pharmacological and chemical applications.

The technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal is generated. From this map, the positions of the individual atoms can be deduced, revealing the complete molecular structure.

While a specific crystal structure for the parent compound, this compound, is not publicly documented, the utility of X-ray crystallography is well-demonstrated in the structural elucidation of more complex, related heterocyclic systems. Research into fused 1,4-oxazepine (B8637140) structures showcases the power of this technique in confirming molecular connectivity and stereochemistry.

For instance, a study on novel benzimidazole-fused 1,4-oxazepines provided detailed crystal structures for complex derivatives, confirming the formation of the seven-membered oxazepine ring and its conformation. mdpi.com In one such derivative, 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo uni.lumdpi.comimidazo[2,1-c] uni.lucam.ac.ukoxazepin-5-amine , the analysis confirmed the successful cyclization and the specific puckering of the oxazepine ring. mdpi.com Similarly, the structure of a precursor, (E)-2-methyl-4-(2-(((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol , was also determined, which was vital for understanding the stereochemical course of the subsequent cyclization reaction. mdpi.com

The crystallographic data obtained from such studies are comprehensive, as exemplified in the following interactive table which summarizes the key parameters for a benzimidazole-fused oxazepine derivative.

Interactive Data Table: Crystallographic Data for a Benzimidazole-Fused Oxazepine Derivative

| Parameter | 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo uni.lumdpi.comimidazo[2,1-c] uni.lucam.ac.ukoxazepin-5-amine |

|---|---|

| Chemical Formula | C₁₉H₂₁N₃O |

| Formula Weight | 307.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 13.149(3) |

| b (Å) | 8.121(2) |

| c (Å) | 15.939(3) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 1610.9(7) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.267 |

This data is illustrative of the type of information obtained from X-ray crystallographic studies of complex oxazepine derivatives. mdpi.com

The determination of absolute stereochemistry for chiral this compound derivatives is a particularly important application of X-ray crystallography. When a crystal of a single enantiomer is analyzed using X-rays of a suitable wavelength, anomalous scattering effects can be observed. The analysis of these effects, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration (R or S) at each chiral center. A Flack parameter value close to zero provides high confidence in the assigned stereochemistry.

In addition to molecular structure, X-ray diffraction studies also reveal details about the packing of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which are fundamental to the physical properties of the compound, including its melting point, solubility, and stability.

Applications of 2 Phenyl 1,4 Oxazepane Scaffolds in Synthetic Chemistry

Utilization as Versatile Building Blocks in Organic Synthesis

The 2-phenyl-1,4-oxazepane core is frequently employed as a foundational building block for the synthesis of more elaborate molecules. Chemists leverage the existing framework to introduce a variety of functional groups and substituents, leading to a wide array of derivatives. This approach is valuable for systematically exploring chemical space and developing compounds with specific properties.

A key strategy involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. nih.govnih.gov This solid-phase synthesis method allows for the systematic alkylation with different 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides, which are then cyclized to form the oxazepane ring. nih.gov This methodology demonstrates the scaffold's utility as a template for generating a family of related compounds. The process often yields diastereomeric mixtures that can be separated, providing access to stereochemically pure building blocks for further synthetic endeavors. nih.govnih.gov

Furthermore, the this compound framework is a key component in the development of new series of 2,4-disubstituted morpholines and 1,4-oxazepanes designed as selective ligands for dopamine (B1211576) D4 receptors. nih.gov In these syntheses, the oxazepane ring serves as the central scaffold to which various substituents are attached, highlighting its role as a versatile starting point for creating targeted, biologically active molecules. nih.gov The ability to modify the scaffold at multiple positions underscores its value as a versatile building block in medicinal chemistry and organic synthesis.

Table 1: Examples of Derivatives from this compound Building Blocks

| Base Scaffold | Synthetic Approach | Resulting Derivative Class | Reference |

|---|---|---|---|

| Polymer-supported Homoserine | Alkylation with 2-bromoacetophenones and cyclization | Chiral 1,4-oxazepane-5-carboxylic acids | nih.govnih.gov |

| 1,4-Oxazepane (B1358080) | Disubstitution at positions 2 and 4 | 2,4-Disubstituted 1,4-oxazepanes | nih.gov |

| Phenylamine and (1-chloro-vinyl)-benzene | Tandem C-N coupling/C-H carbonylation | Benzo-1,4-oxazepine derivatives | nih.gov |

Construction of Complex Molecular Architectures

The inherent structural features of the this compound scaffold make it an excellent platform for the construction of more complex and intricate molecular architectures. Its non-planar, seven-membered ring provides a defined three-dimensional orientation for substituents, which is crucial for building molecules with specific spatial arrangements.

One advanced synthetic method involves a tandem transformation of C-N coupling followed by C-H carbonylation to produce benzo-1,4-oxazepine derivatives. nih.gov This copper-catalyzed process efficiently combines phenylamine and a vinyl benzene (B151609) derivative under a carbon dioxide atmosphere to construct a fused bicyclic system, demonstrating how the basic oxazepine structure can be elaborated into more complex, pharmaceutically relevant architectures. nih.gov The reaction proceeds through a proposed Cu(I)/Cu(III) catalytic cycle to form the key intermediate that leads to the final fused product. nih.gov

The synthesis of chiral 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids also exemplifies the construction of complex molecules. nih.gov Although the formation of the oxazepane scaffold can be non-stereoselective, the subsequent separation of the diastereomers is feasible. nih.gov The successful isolation and full characterization of the major diastereomers, confirmed through extensive NMR analysis, allows for the creation of stereochemically defined complex molecules. nih.gov This control over stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the development of therapeutic agents.

Table 2: Synthesis of Complex Architectures

| Starting Materials | Key Transformation | Complex Architecture Formed | Reference |

|---|---|---|---|

| Phenylamine, (1-chloro-vinyl)-benzene, CO₂ | Tandem C-N coupling/C-H carbonylation | 2-Phenyl-2,3-dihydro-1H-benzo[e] nih.govresearchgate.netoxazepin-5-one | nih.gov |

| Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenones | Solid-phase synthesis, cyclization, and diastereomer separation | Stereochemically defined (2R,5S)-2-phenyl-1,4-oxazepane-5-carboxylic acid derivatives | nih.gov |

Scaffold Design for Chemical Library Assembly

The this compound scaffold is ideally suited for the design and assembly of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. Its robust nature and the presence of multiple points for diversification allow for the systematic generation of a large number of analogs from a common core.

The solid-phase synthesis of 1,4-oxazepane-5-carboxylic acids is a prime example of this application. nih.gov By immobilizing the homoserine precursor on a resin, researchers can react it with a variety of different nitrobenzenesulfonyl chlorides and 2-bromoacetophenones bearing diverse electron-donating and electron-withdrawing groups. nih.govnih.gov This combinatorial approach enables the efficient production of a library of this compound derivatives, each with unique substituents on the phenyl ring. Catalytic hydrogenation of the resulting products improves the separability of the diastereomers, further diversifying the library with stereochemically distinct members. nih.gov

This strategy allows for a systematic investigation into structure-activity relationships (SAR). For instance, a new series of 2,4-disubstituted 1,4-oxazepanes was synthesized to explore their affinity for the dopamine D4 receptor. nih.gov By varying the substituents on the scaffold and analyzing the biological activity of each compound, a 3D-QSAR model was developed to understand the structural requirements for receptor binding. nih.gov This demonstrates how the this compound scaffold serves as a foundational template for creating focused libraries to probe biological systems.

Table 3: Substituent Variation for Library Assembly on the 1,4-Oxazepane Scaffold

| Scaffold Core | Point of Variation | Tested Substituents on Phenyl Ring | Purpose | Reference |

|---|---|---|---|---|

| 1,4-Oxazepane-5-carboxylic acid | R³ substituent from 2-bromoacetophenone | 2-Br, 4-Br, various electron-donating and withdrawing groups | Generation of a diverse library of analogs | nih.gov |

| 2,4-Disubstituted 1,4-oxazepane | Substituents on two benzene ring systems and aliphatic amine | p-chlorobenzyl and others | Development of a 3D-QSAR model for D4 receptor affinity | nih.gov |

Development of Novel Heterocyclic Systems

The this compound structure can also serve as a precursor for the development of entirely new heterocyclic systems. Through strategic ring-forming reactions, the core oxazepane can be transformed or incorporated into larger, fused, or spirocyclic structures.

A notable example is the synthesis of substituted benzo[b] nih.govresearchgate.netoxazepine derivatives, which are a relatively rare class of benzoxazepines. rsc.org This method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane. Mechanistic studies suggest that the reaction proceeds via an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization to form the novel fused heterocyclic system. rsc.org This transformation effectively builds upon a simpler phenolic precursor to create the more complex benzo-fused oxazepine ring system.

While direct transformations of this compound into other ring systems are a specific area of research, the broader field of heterocyclic chemistry continuously seeks to create novel scaffolds. The synthesis of new 1,3,4-oxadiazole (B1194373) hybrids and fused heterocycles incorporating indazolylthiazole moieties are examples of the drive to discover new structures with potential biological activity, such as enzyme inhibition or antimicrobial effects. nih.govnih.gov The principles used in these syntheses, such as intramolecular cyclizations and multi-component reactions, can be conceptually applied to the this compound scaffold to explore its potential in generating novel heterocyclic frameworks.

Table 4: Formation of New Heterocyclic Systems

| Starting Materials | Reaction Type | Resulting Novel Heterocycle | Reference |

|---|---|---|---|

| 2-Aminophenols, Alkynones | 7-endo-dig cyclization | Benzo[b] nih.govresearchgate.netoxazepine | rsc.org |

| Phenylamine, (1-chloro-vinyl)-benzene | Tandem C-N coupling/C-H carbonylation | Benzo[e] nih.govresearchgate.netoxazepin-5-one | nih.gov |

Future Directions in 2 Phenyl 1,4 Oxazepane Research

Exploration of Underexplored Synthetic Pathways

While classical methods for the synthesis of 1,4-oxazepanes often involve multi-step procedures, there is considerable room for the exploration of novel and more efficient synthetic strategies. nih.gov Future work will likely focus on developing atom-economical and environmentally benign protocols.

Promising, yet underexplored, pathways for the synthesis of the 1,4-oxazepane (B1358080) core include:

Tandem Transformations: The development of tandem reactions, such as the C-N coupling/C-H carbonylation, offers a streamlined approach to benzo-1,4-oxazepine derivatives. nih.govmdpi.comresearchgate.net Adapting these methods specifically for 2-phenyl-1,4-oxazepane could significantly improve synthetic efficiency.

N-Propargylamine Chemistry: N-propargylamines are versatile building blocks that can be transformed into various N-heterocycles. rsc.org Investigating their use for the synthesis of this compound could provide shorter synthetic routes with high atom economy. rsc.org

Cyclization of Alkynones: The reaction of 2-aminophenols with alkynones has been shown to produce benzo[b] nih.govrsc.orgoxazepines via a 7-endo-dig cyclization. rsc.org Exploring analogous reactions with suitable non-aromatic amino alcohols could provide a direct route to the saturated this compound ring system.

Electrochemical Methods: Recent advances in electrochemical synthesis have enabled the amino-oxygenation of alkenes to form saturated N/O-heterocycles. researchgate.net This method, which uses alkene radical cations and bisnucleophiles, presents a novel and direct route to six-, seven-, and eight-membered heterocycles and could be adapted for the synthesis of this compound. researchgate.net

These approaches represent a departure from more traditional multi-step syntheses that often require numerous protection and deprotection steps. nih.gov

Advanced Stereoselective Methodologies

The presence of a chiral center at the C2 position of this compound makes stereoselective synthesis a critical area for future research. The development of methods that provide high control over the stereochemistry is essential for accessing enantiopure compounds.

Key areas for advancement include:

Regio- and Stereoselective Cyclizations: Methods like the 7-endo cyclization through haloetherification have shown promise in creating polysubstituted chiral oxazepanes with good to excellent regio- and stereoselectivities. nih.gov Further refinement of these methods, perhaps with new catalysts or chiral auxiliaries, could enhance their applicability to this compound.

Organocatalysis: The use of chiral organocatalysts, such as quinine-derived ureas, has been successful in the asymmetric synthesis of related seven-membered heterocycles like tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org A one-pot sequence involving an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) could be a powerful strategy for the enantioselective synthesis of this compound derivatives. chemistryviews.org

Substrate-Controlled Diastereoselectivity: Research has shown that the synthesis of 1,4-oxazepane-5-carboxylic acids can result in diastereomeric mixtures. rsc.orgrsc.orgnih.gov While separation of these diastereomers is possible, future work should focus on improving the diastereoselectivity of the cyclization step itself. This could involve modifying substituents on the starting materials to better direct the stereochemical outcome. rsc.orgrsc.orgnih.gov For instance, in one study, the cleavage of N-phenacyl nitrobenzenesulfonamides from a solid support using a TFA/triethylsilane cocktail yielded 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.org

Table 1: Diastereomeric Ratios in the Synthesis of 1,4-Oxazepane Derivatives

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The integration of experimental studies with computational modeling offers a powerful paradigm for elucidating the intricate details of reaction pathways.

Future research in this area should focus on:

Computational Modeling of Transition States: Molecular orbital methods, such as semiempirical (AM1) and ab initio calculations, can be used to model the transition states of 1,4-oxazepine (B8637140) ring formation. nih.gov Such studies can predict product distributions and provide insights into the factors controlling regioselectivity, as demonstrated in the study of haloetherification cyclizations where computations suggested the stereoselectivity is primarily controlled by the substrate's conformation. nih.gov

Mechanistic Elucidation of Tandem Reactions: Complex tandem reactions, like the proposed CuI/CuIII catalytic cycle for the synthesis of benzo-1,4-oxazepines, would benefit from detailed mechanistic investigation. nih.govresearchgate.net Combining experimental evidence with density functional theory (DFT) calculations could validate proposed intermediates and transition states.

Advanced Spectroscopic Analysis: The complete assignment of NMR signals (¹H, ¹³C, ¹⁵N) using a suite of 2D NMR techniques (COSY, NOESY, HMQC, HMBC) is crucial for unambiguous structure determination of complex oxazepane derivatives. nih.gov Future studies should continue to leverage these advanced techniques to confirm the constitution and configuration of newly synthesized compounds. For example, in the characterization of (-)-(2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepa-ne-5-carboxylic acid, long-range ¹H–¹³C correlations were essential to confirm the connectivity between the oxazepane and phenyl rings. nih.gov

Innovative Applications in Material Science and Chemical Biology Tool Development

Beyond their traditional role as pharmaceutical scaffolds, 1,4-oxazepane structures hold potential for development in other scientific domains. The unique three-dimensional architecture of the this compound ring system makes it an attractive building block for new materials and chemical probes.

Future directions for innovative applications include:

Functionalized Materials: Heterocyclic compounds, including benzoxazepines, are recognized as privileged scaffolds in the development of functionalized materials. nih.gov The rigid, chiral framework of this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with unique optical or recognition properties. While the application of 1,3,4-oxadiazoles (a different but related heterocycle) in organic light-emitting diodes (OLEDs), laser dyes, and scintillators is established, the potential of 1,4-oxazepanes in this area is largely untapped. nih.gov

Chemical Biology Probes: The development of novel scaffolds is essential for creating new chemical tools to probe biological systems. Substituted 2,3,4,5-tetrahydrobenzo[f] nih.govrsc.orgoxazepines have been designed as a novel scaffold for lead optimization in drug discovery. acs.org By functionalizing the this compound core with reporter groups (e.g., fluorophores, biotin) or reactive moieties, it can be converted into a chemical probe. These probes could be used to study protein-protein interactions or to identify novel cellular targets, without being developed as a drug themselves.

Chiral Ligands and Catalysts: The chiral nature of this compound derivatives makes them potential candidates for use as chiral ligands in asymmetric catalysis. nih.gov Similar to how diols derived from monoterpene-based oxadiazoles (B1248032) have been used as chiral catalysts, enantiopure this compound derivatives could be explored for their ability to induce enantioselectivity in a variety of chemical transformations. nih.gov

Table 2: Compound Names Mentioned in this Article

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.